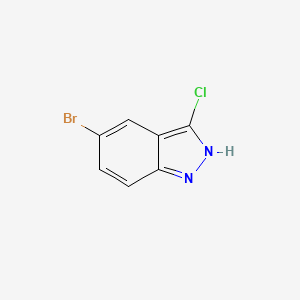

5-ブロモ-3-クロロ-1H-インダゾール

説明

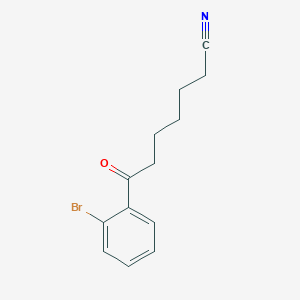

5-Bromo-3-chloro-1H-indazole is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds containing a fused benzene and pyrrole ring. This particular derivative is substituted with bromine and chlorine atoms at the 5 and 3 positions, respectively, on the indazole ring system.

Synthesis Analysis

The synthesis of halogenated indazoles, such as 5-bromo-3-chloro-1H-indazole, can be achieved through various synthetic routes. For instance, the bromination of indazole under specific conditions can lead to the substitution at the desired positions, as indicated by the reactivity sequences of indazole species . Additionally, the synthesis of chloro and bromo substituted indanyl tetrazoles and indanyl methyltetrazoles from their respective acids through amide and nitrile routes has been reported, which suggests possible synthetic pathways for related indazole derivatives .

Molecular Structure Analysis

The molecular structure of halogenated indazoles can be determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione has been elucidated, providing insights into the geometric parameters of brominated indazoles . Although not directly related to 5-bromo-3-chloro-1H-indazole, these studies can inform the expected molecular geometry and intermolecular interactions of halogenated indazoles.

Chemical Reactions Analysis

Halogenated indazoles can undergo various chemical reactions due to the presence of reactive halogen atoms. For instance, the bromination of aromatic heterocycles like indazole can occur at different positions depending on the conditions, leading to various brominated products . Additionally, the presence of halogen functionalities on the pyrimidine nucleus of related compounds allows for diversification through reactions such as palladium-catalyzed cross-couplings and direct aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-3-chloro-1H-indazole can be inferred from studies on similar compounds. For example, the physicochemical properties of new S-derivatives of brominated triazoles have been investigated, which may share some characteristics with brominated indazoles . The crystal packing, hydrogen bonding, and π-π stacking interactions of halogenated indazoles can also be analyzed through single-crystal X-ray diffraction studies and spectroscopic characterization .

科学的研究の応用

抗がん剤としての応用

インダゾール類は、がん研究の分野で有望な結果を示しています。 例えば、一連のインダゾール誘導体が設計および合成され、これらの化合物は、肺(A549)、慢性骨髄性白血病(K562)、前立腺(PC-3)、および肝腫瘍(Hep-G2)のヒトがん細胞株に対する阻害活性を評価されました 。 ある化合物は、K562細胞株に対して有望な阻害効果を示しました .

抗うつ剤としての応用

インダゾール構造は、抗うつ薬の開発に使用されてきました 。これらの化合物は、うつ症状の管理に役立ち、気分を高め、日常生活への関心を回復させる可能性があります。

抗炎症作用

インダゾールは、抗炎症作用も有しています 。これらは、体内の炎症を軽減するために使用できる可能性があり、関節炎や炎症性腸疾患などの治療に役立ちます。

抗菌作用

インダゾールは、抗菌作用があることがわかりました 。これらは、新しい抗生物質の開発に使用できる可能性があり、抗生物質耐性菌の増加を考えると重要です。

呼吸器疾患の治療

インダゾールは、呼吸器疾患の治療のためにホスホイノシチド3キナーゼδの選択的阻害剤として使用できます 。これは、喘息や慢性閉塞性肺疾患(COPD)などの状態に対する新しい治療法につながる可能性があります。

作用機序

Target of Action

5-Bromo-3-chloro-1H-indazole is a derivative of the indazole class of compounds . Indazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . The inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .

Mode of Action

Indazole derivatives are known to interact with their targets and cause changes that can lead to various biological activities . For example, they can inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against certain cell lines .

Biochemical Pathways

Indazole derivatives are known to affect a wide variety of biological properties . They can inhibit, regulate, and/or modulate kinases like CHK1, CHK2, and SGK, which play crucial roles in cell signaling pathways .

Pharmacokinetics

The physicochemical properties of similar indazole derivatives suggest that they may have good bioavailability .

Result of Action

The result of the action of 5-Bromo-3-chloro-1H-indazole can vary depending on the specific target and the biological context. For instance, it has been reported that certain indazole derivatives can inhibit cell growth, suggesting potential anticancer activity .

特性

IUPAC Name |

5-bromo-3-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJXMRPKABLFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646291 | |

| Record name | 5-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36760-19-7 | |

| Record name | 5-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。